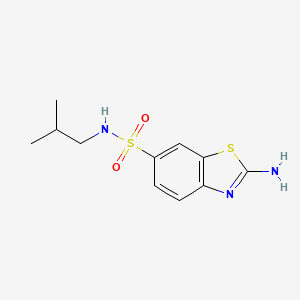

2-amino-N-(2-methylpropyl)-1,3-benzothiazole-6-sulfonamide

Description

2-Amino-N-(2-methylpropyl)-1,3-benzothiazole-6-sulfonamide is a benzothiazole derivative characterized by a sulfonamide group at position 6 and an amino substituent at position 2 of the benzothiazole core. The N-(2-methylpropyl) (isobutyl) group attached to the sulfonamide introduces steric bulk and lipophilicity, which may influence its physicochemical properties and biological interactions.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(2-methylpropyl)-1,3-benzothiazole-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S2/c1-7(2)6-13-18(15,16)8-3-4-9-10(5-8)17-11(12)14-9/h3-5,7,13H,6H2,1-2H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHKPXKPFLRCTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(2-methylpropyl)-1,3-benzothiazole-6-sulfonamide typically involves the reaction of 2-aminobenzothiazole with an appropriate sulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Purification steps, including recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or sulfonyl hydrazide.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents are used in the presence of catalysts like iron or aluminum chloride.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Sulfonic acid or sulfonyl hydrazide derivatives.

Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.

Scientific Research Applications

The search results provide information on benzoxazole sulfonamides, 2-amino benzothiazoles, and related compounds, but do not specifically address the applications of "2-amino-N-(2-methylpropyl)-1,3-benzothiazole-6-sulfonamide." However, the results do offer insights into the uses of similar compounds, which can provide a starting point for understanding potential applications.

Benzoxazole Sulfonamides as HIV Protease Inhibitors

Benzoxazole sulfonamide compounds, particularly 2-amino-benzoxazole sulfonamides, have demonstrated favorable pharmacological and pharmacokinetic properties against wild-type and mutant HIV viruses . These compounds are useful as HIV protease inhibitors, targeting the viral protease responsible for processing precursor proteins essential for the assembly of infectious virions . The synthesis of 2-amino-benzoxazole sulfonamides can be achieved through 2-mercapto-benzoxazole sulfonamide intermediates, with methods amenable to industrial scaling up and allowing for stereoselective synthesis of pure stereoisomeric forms .

2-Amino Benzothiazoles as Antimicrobial and Antitumor Agents

2-Amino benzothiazoles have a small bicyclic ring system with multiple applications, including anti-tumor, anti-microbial, anthelmintic, anti-leishmanial, anti-convulsant, and anti-inflammatory activities . Some 2-amino benzothiazoles have shown activity against Mycobacterium tuberculosis . Additionally, (2-aminobenzothiazole)-methyl-1,1-bisphosphonic acids are active as selective inhibitors of MMP-13, which is overexpressed in the metastatic microenvironment and plays a role in cancer cell proliferation .

Other potential applications

- Antifungal Agents: 2-aminobenzothiazole derivatives have been screened in vitro as potential antimicrobials .

- Serotoninergic Receptors: Derivatives of 2-piperazinyl benzothiazoles have been studied as mixed ligands for serotoninergic 5-HT 1A and 5-HT 3 receptors, showing potential in treating psychotropic diseases like anxiety and depression .

- Antiviral Activity: Condensed pyrimido benzothiazoles and benzothiazolo quinazolines exert antiviral activity, while several 2-alkoxy and 2-akylthio-benzoxazole and benzothiazoles derivatives showed excellent anti-HRV activity .

- Inhibitors of p56 lck: Structurally novel benzothiazoles have been prepared as small molecule inhibitors of p56 lck, a member of the Src family of non-receptor protein tyrosine kinase expressed primarily in T-lymphocytes and natural killer cells .

Mechanism of Action

The mechanism of action of 2-amino-N-(2-methylpropyl)-1,3-benzothiazole-6-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The amino and sulfonamide groups can form hydrogen bonds with active site residues, while the benzothiazole ring can participate in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects. The specific pathways involved depend on the target enzyme or receptor and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole Sulfonamide Derivatives

The most direct structural analogs are other benzothiazole sulfonamides, which differ in substituents and functional groups. Key examples include:

N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide (CAS: 6265-71-0)

- Core Structure : Benzothiazole with a sulfonamide-linked benzamide group.

- Substituents: Fluoro at position 6 (vs. amino in the target compound). Sulfonamide connected to a 3-methylpiperidine moiety (vs. isobutyl in the target).

Methanesulfonamide Derivatives (e.g., CAS: 25874-52-6)

- Core Structure : Methanesulfonamide with a dichlorobutane backbone.

- Substituents : Chlorine atoms and a butane chain (vs. benzothiazole core in the target).

- Implications :

Compounds with Shared Substituents

Several compounds in the evidence feature the 2-methylpropyl (isobutyl) group, though in distinct contexts:

2-(2-Methylpropyl)-Thiazole

- Core Structure: Thiazole (non-benzannulated).

- Substituents : 2-Methylpropyl group at position 2.

- Implications: Found in tomato fruit volatiles, this compound’s small size and lack of sulfonamide contribute to volatility, unlike the target compound’s larger, non-volatile structure .

2-Methoxy-3-(2-Methylpropyl) Pyrazine

- Core Structure : Pyrazine ring.

- Substituents : Methoxy and 2-methylpropyl groups.

(4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-...-2-methylpropyl Ester (Patent EP 4 374 877 A2)

Functional Group and Property Comparison

| Compound | Core Structure | Key Substituents | Functional Groups | Potential Properties |

|---|---|---|---|---|

| Target Compound | Benzothiazole | 2-Amino, 6-sulfonamide (isobutyl) | Sulfonamide, Amino | High polarity, potential bioactivity |

| N-(6-Fluoro-1,3-benzothiazol-2-yl)-... | Benzothiazole | 6-Fluoro, sulfonamide (methylpiperidine) | Sulfonamide, Fluoro | Enhanced metabolic stability |

| 2-(2-Methylpropyl)-Thiazole | Thiazole | 2-Methylpropyl | Thiazole | Volatile, flavor-related |

| 2-Methoxy-3-(2-methylpropyl) Pyrazine | Pyrazine | 2-Methoxy, 3-(2-methylpropyl) | Pyrazine, Methoxy | Aromatic, stable during storage |

Research Findings and Implications

- Structural-Activity Relationships (SAR): The amino group in the target compound may enhance hydrogen bonding with biological targets compared to halogenated analogs (e.g., 6265-71-0) .

- Contrasting Applications: While sulfur-containing BCVs like 2-(2-methylpropyl)-thiazole are volatile flavor compounds, the target’s benzothiazole-sulfonamide structure suggests non-volatile, bioactive applications .

Biological Activity

2-Amino-N-(2-methylpropyl)-1,3-benzothiazole-6-sulfonamide is a compound belonging to the benzothiazole family, which has garnered significant interest due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its antibacterial, antitumor, and anti-inflammatory activities, as well as its potential mechanisms of action.

Chemical Structure and Properties

The compound features a benzothiazole core, characterized by a bicyclic structure that is known for its pharmacological versatility. The sulfonamide group enhances its biological activity by influencing solubility and binding interactions with biological targets.

Antibacterial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly Mycobacterium tuberculosis. In a high-throughput screening of benzothiazole derivatives, this compound demonstrated significant bactericidal activity against both replicating and non-replicating forms of the bacterium. Notably, it exhibited a minimum inhibitory concentration (MIC) of approximately 20 μM under nutrient starvation conditions, indicating potential as a therapeutic agent against tuberculosis .

Table 1: Antibacterial Activity of this compound

| Compound | Bacterial Strain | MIC (μM) | Activity Type |

|---|---|---|---|

| This compound | M. tuberculosis (replicating) | 100 | Bactericidal |

| This compound | M. tuberculosis (non-replicating) | 20 | Bactericidal |

Antitumor Activity

The compound has also been investigated for its antitumor properties. Various derivatives of benzothiazoles have shown promising results in inhibiting tumor cell proliferation. The mechanism may involve the inhibition of specific kinases involved in cell signaling pathways critical for cancer cell survival. For instance, studies have reported that certain benzothiazole derivatives can inhibit the activity of p56lck kinase in T-cells, leading to reduced proliferation .

Table 2: Antitumor Activity of Benzothiazole Derivatives

| Compound | Target Kinase | IC50 (μM) | Effect on Cell Proliferation |

|---|---|---|---|

| This compound | p56lck | 15 | Significant Reduction |

| Other Benzothiazole Derivative | p56lck | 10 | Significant Reduction |

Anti-inflammatory Activity

In addition to its antibacterial and antitumor effects, this compound exhibits anti-inflammatory properties. Research indicates that certain benzothiazoles can inhibit pro-inflammatory cytokine production and modulate immune responses. This activity may be linked to their ability to interfere with signaling pathways involved in inflammation .

The biological activities of this compound are likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group may interact with active sites of enzymes critical for bacterial survival and tumor growth.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cell proliferation.

- Membrane Permeability : Its structural characteristics enhance permeability across bacterial membranes, facilitating its bactericidal effects.

Case Studies

A notable study explored the structure-activity relationship (SAR) of various benzothiazole derivatives, including this compound. The results indicated that modifications to the benzothiazole core can significantly affect both antibacterial potency and cytotoxicity against eukaryotic cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.